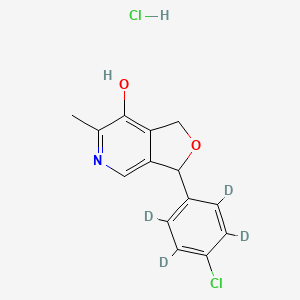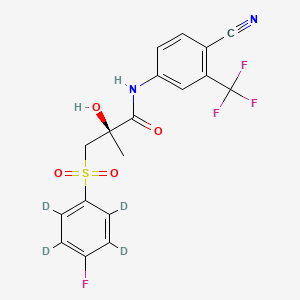
Dantrolen-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dantrolene-13C3 is a labeled relaxant of skeletal muscle, primarily used in research settings. It is a stable isotope-labeled compound, which means it contains carbon-13 isotopes. This compound is a derivative of dantrolene, a well-known muscle relaxant used to treat conditions like malignant hyperthermia .
Wissenschaftliche Forschungsanwendungen
Dantrolene-13C3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in studies involving muscle physiology and calcium signaling due to its ability to inhibit ryanodine receptors.
Medicine: Investigated for its potential neuroprotective effects in conditions like Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents, particularly those targeting muscle-related conditions .
Wirkmechanismus
Target of Action
Dantrolene-13C3, a labeled variant of Dantrolene, primarily targets the ryanodine receptors (RyR), specifically RyR1 and RyR3 . These receptors mediate the release of calcium from the sarcoplasmic reticulum, a crucial step in muscle contraction .
Mode of Action
Dantrolene-13C3 acts by binding to the ryanodine receptor 1 (RyR1), leading to a decrease in intracellular calcium concentration . This binding depresses the excitation-contraction coupling in skeletal muscle, thereby inhibiting the release of calcium from the sarcoplasmic reticulum .
Biochemical Pathways
The primary biochemical pathway affected by Dantrolene-13C3 is the calcium signaling pathway. By inhibiting the release of calcium from the sarcoplasmic reticulum, Dantrolene-13C3 disrupts the normal calcium ion flow that is essential for muscle contraction . This disruption can lead to a decrease in muscle spasticity and a mitigation of malignant hyperthermia crises .
Pharmacokinetics
It is metabolized in the liver and excreted via the bile duct and kidneys . These properties likely influence the bioavailability and pharmacokinetics of Dantrolene-13C3.
Result of Action
The molecular and cellular effects of Dantrolene-13C3’s action primarily involve the reduction of intracellular calcium concentration. This leads to a decrease in muscle contractions, providing a therapeutic effect in conditions such as malignant hyperthermia and muscle spasticity .
Action Environment
The action, efficacy, and stability of Dantrolene-13C3 can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness. Additionally, factors such as the patient’s overall health, liver function, and the presence of certain genetic conditions can also influence the drug’s action . .
Biochemische Analyse
Biochemical Properties
Dantrolene-13C3 interacts with several biomolecules, including enzymes and proteins. It non-competitively inhibits human erythrocyte glutathione reductase, with Ki and IC50 values of 111.6 μM and 52.3 μM, respectively . As a ryanodine receptor antagonist, Dantrolene-13C3 interacts with these receptors to stabilize calcium signaling .
Cellular Effects
Dantrolene-13C3 has various effects on cells and cellular processes. It influences cell function by stabilizing calcium signaling . This stabilization can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Dantrolene-13C3 involves its interaction with ryanodine receptors . By acting as an antagonist to these receptors, Dantrolene-13C3 reduces channel activation by calmodulin, thereby decreasing the calcium sensitivity of the channel activation .
Temporal Effects in Laboratory Settings
The effects of Dantrolene-13C3 can change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of Dantrolene-13C3 can vary with different dosages in animal models
Metabolic Pathways
Dantrolene-13C3 is involved in several metabolic pathways. It interacts with enzymes such as glutathione reductase . Detailed information about its effects on metabolic flux or metabolite levels is currently limited.
Vorbereitungsmethoden
The synthesis of Dantrolene-13C3 involves the incorporation of carbon-13 isotopes into the dantrolene molecule. The synthetic route typically starts with the preparation of labeled intermediates, which are then subjected to various chemical reactions to form the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the carbon-13 isotopes .
Industrial production methods for Dantrolene-13C3 are similar to those used for other stable isotope-labeled compounds. These methods involve large-scale synthesis using specialized equipment to handle the isotopes and ensure their proper incorporation into the final product .
Analyse Chemischer Reaktionen
Dantrolene-13C3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Dantrolene-13C3 may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Dantrolene-13C3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. Similar compounds include:
Dantrolene: The non-labeled version used clinically for muscle relaxation.
Nitrofurantoin: A hydantoin derivative with antibacterial properties.
Phenytoin: Another hydantoin derivative used as an antiepileptic agent
The uniqueness of Dantrolene-13C3 lies in its ability to provide detailed insights into the pharmacokinetics and pharmacodynamics of dantrolene through isotope labeling, making it a valuable tool in scientific research .
Eigenschaften
CAS-Nummer |
1185234-99-4 |
|---|---|
Molekularformel |
C14H10N4O5 |
Molekulargewicht |
317.23 g/mol |
IUPAC-Name |
1-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione |
InChI |
InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/b15-7-/i8+1,13+1,14+1 |
InChI-Schlüssel |
OZOMQRBLCMDCEG-DMODWJJMSA-N |
SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Isomerische SMILES |
[13CH2]1[13C](=O)N[13C](=O)N1/N=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Synonyme |
1-[[[5-(4-Nitrophenyl)-2-furanyl]methylene]amino]-2,4-imidazolidinedione-13C3; Dantrium-13C3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)
![N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride](/img/structure/B564352.png)
![OXAZOLO[3,2-A][1,3]DIAZEPINE](/img/structure/B564354.png)








